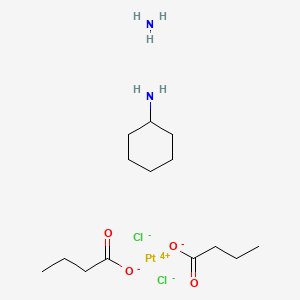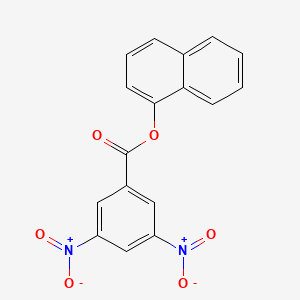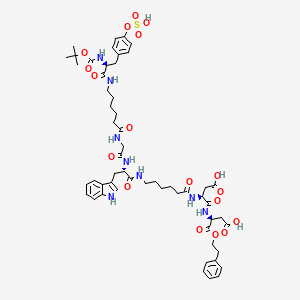
螺旋波等离子体
科学研究应用
海利辛在科学研究中具有广泛的应用:
化学: 海利辛被用作合成各种有机化合物的先驱。 它也用于涉及葡萄糖苷化学的研究。
生物学: 海利辛因其在植物代谢中的作用及其潜在的生物活性而受到研究。
医学: 海利辛因其潜在的治疗特性而被研究,包括抗炎和抗菌活性。
作用机制
海利辛通过各种分子靶点和途径发挥作用。 主要机制涉及与生物系统中特定酶和受体的相互作用。 例如,海利辛可以抑制参与炎症途径的某些酶,从而导致其抗炎作用。 此外,海利辛的抗菌活性归因于其破坏细菌细胞膜和抑制细菌必需酶的能力 .
生化分析
Biochemical Properties
Helicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .
Cellular Effects
Helicin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Helicin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Helicin change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Helicin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Helicin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Helicin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Helicin and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 海利辛可以通过柳醇氧化合成。 该过程包括将柳醇的苄基羟基转化为醛基,形成海利辛 。 该反应通常需要氧化剂和特定的反应条件才能确保羟基的选择性氧化。
工业生产方法: 海利辛的工业生产涉及从植物来源,特别是蔷薇科植物中提取。 提取过程包括分离柳醇,然后将其氧化为海利辛。 该过程可能涉及各种纯化步骤以获得纯净的海利辛 .
反应类型:
氧化: 海利辛可以进一步氧化形成各种衍生物。
还原: 海利辛中的醛基可以还原形成醇衍生物。
取代: 海利辛可以参与取代反应,其中葡萄糖苷部分可以被其他官能团取代。
常用试剂和条件:
氧化剂: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 各种亲核试剂可用于取代反应,具体取决于所需产物。
主要形成产物:
氧化产物: 各种羧酸和其他氧化衍生物。
还原产物: 海利辛的醇衍生物。
取代产物: 具有不同官能团的葡萄糖苷衍生物.
相似化合物的比较
海利辛因其独特的结构和生物活性而独一无二。 类似的化合物包括:
柳醇: 海利辛的前体,也具有抗炎特性。
水杨醛: 柳醇的醛形式,是合成海利辛的关键中间体。
β-D-葡萄糖苷: 一类与海利辛共享葡萄糖苷部分并具有各种生物活性的化合物.
海利辛因其葡萄糖苷部分和醛基的独特组合而脱颖而出,赋予其独特的化学和生物特性。
属性
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCVIGEYGEOF-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877231 | |
| Record name | Helicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-65-5 | |
| Record name | Helicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of helicin?
A1: Helicin (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.
Q2: How does the structure of helicin influence its reactivity?
A2: Helicin’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []
Q3: What spectroscopic techniques are used to characterize helicin?
A3: Various techniques are employed to characterize helicin, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []
Q4: Does helicin exhibit any catalytic properties?
A4: While helicin itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize helicin as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []
Q5: Are there any industrial applications of helicin?
A5: Helicin, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []
Q6: How does modifying the sugar moiety of helicin affect its activity?
A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []
Q7: Have any computational chemistry studies been performed on helicin?
A7: Yes, quantum-chemical calculations have been employed to model potential reactions of helicin with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in helicin’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []
Q8: How does helicin interact with biological systems?
A10: Helicin can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []
Q9: What is the potential of helicin in pharmaceutical research?
A11: Helicin derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]
Q10: What analytical techniques are used to quantify helicin?
A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of helicin, especially in complex plant extracts. [, ]
Q11: Are there established quality control standards for helicin?
A13: While specific quality control standards for helicin aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []
Q12: Are there any sustainable practices for helicin production?
A15: Sustainable production of helicin could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)




![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

